LC3-mHTT-IN-AN1 -

LC3-mHTT-IN-AN1

Catalog Number: EVT-2694193
CAS Number:
Molecular Formula: C15H9Br2NO3
Molecular Weight: 411.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LC3-mHTT-IN-AN1 is a linker molecule that interacts with the autophagosome protein microtubule-associated protein 1 light chain 3β (LC3B) and mutant huntingtin (Hdh). It decreases HdhQ7/Q140, but not wild-type huntingtin, levels in primary mouse cortical neurons when used at a concentration of 300 nM. LC3-mHTT-IN-AN1 increases survival of Drosophila expressing human HdhQ128.

Overview

LC3-mHTT-IN-AN1 is a novel compound designed to selectively target and reduce levels of mutant huntingtin protein (mHTT), which is implicated in Huntington's disease. This compound acts as a linker between mHTT and the autophagy-related protein LC3, facilitating the degradation of mHTT through autophagy. Unlike traditional therapies that may indiscriminately affect all forms of huntingtin protein, LC3-mHTT-IN-AN1 specifically interacts with the mutant form, thereby minimizing potential side effects associated with wild-type huntingtin protein.

Source and Classification

LC3-mHTT-IN-AN1 was developed as part of a class of compounds known as HTT-LC3 linker compounds. These compounds have been shown to enhance the interaction between mHTT and LC3, promoting the autophagic degradation of mHTT in cellular models. The compound has been classified under small molecule therapeutics targeting neurodegenerative diseases, particularly Huntington's disease.

Synthesis Analysis

Methods and Technical Details

The synthesis of LC3-mHTT-IN-AN1 involves several key steps that integrate organic chemistry techniques. The compound's structure includes brominated indolinone derivatives, which are synthesized through multi-step reactions involving:

  1. Bromination: Introduction of bromine atoms into the indolinone framework to enhance its reactivity.
  2. Condensation Reactions: Formation of the double bond in the indolinone structure through condensation with appropriate aldehydes.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography to achieve a purity level of ≥98% .
Molecular Structure Analysis

Structure and Data

The chemical formula for LC3-mHTT-IN-AN1 is C15H9Br2NO3C_{15}H_9Br_2NO_3 with a molecular weight of 411.04 g/mol. The compound features a complex molecular structure characterized by:

  • Brominated Indolinone Core: The presence of bromine atoms contributes to both its chemical reactivity and biological activity.
  • Functional Groups: Hydroxy groups that enhance solubility and interaction with biological targets.

The structural representation can be summarized as follows:

  • InChI Key: GPKLWRHHVIBYEO-KMKOMSMNSA-N
  • SMILES Notation: OC1=CC(/C=C2\C(=O)NC3=CC=C(Br)C=C3\2)=CC(Br)=C1O

This data indicates a well-defined molecular architecture conducive to its function in targeting mHTT .

Chemical Reactions Analysis

Reactions and Technical Details

LC3-mHTT-IN-AN1 primarily functions through its ability to facilitate the ubiquitination and subsequent degradation of mHTT via the autophagy pathway. Key reactions include:

  1. Binding Reaction: The compound binds selectively to mHTT, forming a complex that can be recognized by autophagic machinery.
  2. Ubiquitination: Upon binding, mHTT is tagged for degradation through ubiquitin-proteasome pathways, which are crucial for maintaining cellular homeostasis.
  3. Degradation: The ubiquitinated mHTT is then directed to lysosomes for degradation, effectively reducing toxic aggregates associated with Huntington's disease .
Mechanism of Action

Process and Data

The mechanism by which LC3-mHTT-IN-AN1 exerts its therapeutic effects involves several steps:

  1. Selective Binding: The compound selectively binds to mHTT rather than wild-type huntingtin protein.
  2. Recruitment of Autophagic Machinery: By linking mHTT to LC3, it promotes the recruitment of autophagosomes that engulf mHTT aggregates.
  3. Degradation via Autophagy: Once encapsulated within autophagosomes, mHTT is delivered to lysosomes where it undergoes degradation.

This process not only lowers levels of toxic mHTT but also alleviates associated cellular stress, providing a potential therapeutic avenue for Huntington's disease .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LC3-mHTT-IN-AN1 exhibits several notable physical and chemical properties:

  • Appearance: Solid powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), indicating potential for use in various biological assays.
  • Storage Conditions: Should be stored at -20°C in a dry, dark environment for optimal stability, with a shelf life exceeding 12 months under proper conditions.

These properties are essential for its application in laboratory research settings .

Applications

Scientific Uses

LC3-mHTT-IN-AN1 has significant implications in scientific research, particularly in studies related to neurodegenerative diseases like Huntington's disease. Its applications include:

  • Disease Modeling: Used in cellular models to study the effects of mutant huntingtin protein on neuronal health.
  • Therapeutic Development: Serves as a prototype for developing new drugs aimed at enhancing autophagic clearance mechanisms.
  • Biochemical Studies: Facilitates investigations into the mechanisms underlying protein aggregation and clearance in neurodegenerative conditions.

Research continues to explore its potential as a therapeutic agent, contributing valuable insights into Huntington's disease pathology and treatment strategies .

Introduction to LC3-mHTT-IN-AN1 in Huntington’s Disease (HD) Research

Role of Mutant Huntingtin in Huntington’s Disease Pathogenesis

Huntington’s disease is caused by an autosomal-dominant mutation in the huntingtin gene, characterized by an abnormal expansion of CAG trinucleotide repeats (>36 copies) in exon 1. This results in the production of mutant huntingtin protein with an expanded polyglutamine tract at its N-terminus. The mutant huntingtin protein exhibits structural instability, leading to misfolding, aberrant proteolytic cleavage, and accumulation of toxic fragments. These fragments undergo liquid-to-solid phase transitions, forming oligomers and fibrillar aggregates that disrupt cellular homeostasis [10].

The pathogenic mechanisms involve both toxic gain-of-function and loss-of-function effects:

  • Toxic gain-of-function: Soluble mutant huntingtin protein oligomers impair mitochondrial function, disrupt proteostasis, and sequester essential transcription factors such as transcription factor EB through co-aggregation [7] [10].
  • Loss-of-function: Mutant huntingtin protein interferes with wild-type huntingtin’s physiological roles in vesicular trafficking, synaptic transmission, and transcriptional regulation [10].

Table 1: Pathogenic Characteristics of Mutant Huntingtin Protein

PropertyConsequencePathological Impact
Polyglutamine expansionConformational instability and β-sheet enrichmentPromotes self-association into oligomers and fibrils
Proteolytic cleavageGeneration of N-terminal fragments (e.g., exon 1 products)Enhances nuclear translocation and aggregate formation
Phase transitionLiquid condensate formation progressing to solid aggregatesDisrupts nucleocytoplasmic transport and sequesters essential proteins
Ubiquitination resistanceImpaired recognition by ubiquitin-proteasome systemAccumulation of undegraded mutant huntingtin protein species

Autophagy-Lysosomal Pathway as a Therapeutic Target in Neurodegeneration

The autophagy-lysosomal pathway is the primary degradation route for aggregated proteins and damaged organelles in neurons. This pathway encompasses three major subtypes: macroautophagy, chaperone-mediated autophagy, and microautophagy. Macroautophagy involves cargo sequestration within double-membraned autophagosomes that fuse with lysosomes for degradation. Key steps include phagophore nucleation, autophagosome elongation (mediated by microtubule-associated protein 1 light chain 3 conjugation systems), and lysosomal fusion [2] [4].

In Huntington’s disease, the autophagy-lysosomal pathway exhibits multi-level dysfunction:

  • Transcriptional repression: Genes encoding autophagy-lysosomal pathway components are downregulated due to mutant huntingtin protein-mediated sequestration of transcription factor EB, the master regulator of lysosomal biogenesis [7].
  • Cargo recognition defects: Mutant huntingtin protein aggregates evade selective autophagy (aggrephagy) by impairing interactions between autophagy receptors (e.g., p62, optineurin, CCT2) and microtubule-associated protein 1 light chain 3 [7] [10].
  • Process deficiencies: Impaired autophagosome transport, reduced lysosomal acidification, and diminished autophagosome-lysosome fusion efficiency are observed in Huntington’s disease neurons [4] [7].

Table 2: Autophagy-Lysosomal Pathway Subtypes and Relevance to Huntington’s Disease

SubtypeKey MachineryDeficiency in Huntington’s Disease
MacroautophagyPhagophore, microtubule-associated protein 1 light chain 3 conjugation, lysosomal hydrolasesEmpty autophagosomes; impaired microtubule-associated protein 1 light chain 3-receptor interactions
Chaperone-mediated autophagyHeat-shock cognate protein of 70 kilodaltons, lysosome-associated membrane protein type 2AReduced lysosome-associated membrane protein type 2A availability on lysosomal membranes
MicroautophagyLysosomal membrane invaginationMechanistically undefined but compromised under nutrient stress

LC3-mHTT-IN-AN1: Conceptual Framework as an Autophagosome-Tethering Compound

LC3-mHTT-IN-AN1 (chemical name: (2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-4-hydroxy-1-benzofuran-3-one; CAS 486443-73-6) is a bifunctional small molecule designed to bridge mutant huntingtin protein aggregates and autophagosomes. Its discovery emerged from a small-molecule-microarray screen identifying compounds that simultaneously bind microtubule-associated protein 1 light chain 3 and mutant huntingtin protein’s expanded polyglutamine region. The compound exhibits allele selectivity, showing negligible affinity for wild-type huntingtin protein or unrelated proteins [1] [6] [8].

Molecular Mechanism:LC3-mHTT-IN-AN1 contains hydrophobic domains that recognize the β-sheet-rich conformation of mutant huntingtin protein aggregates. Simultaneously, its polar regions interact with the ubiquitin-fold of microtubule-associated protein 1 light chain 3. This dual binding forces mutant huntingtin protein into proximity with forming autophagosomes, bypassing defective endogenous aggrephagy receptors [6] [9].

Experimental Evidence:

  • In primary neurons derived from Huntington’s disease mouse models, 10–300 nanomolar LC3-mHTT-IN-AN1 reduced mutant huntingtin protein levels by 40–60% within 48 hours, with minimal effects on wild-type huntingtin protein [1] [5].
  • The compound enhanced colocalization of mutant huntingtin protein inclusions with microtubule-associated protein 1 light chain 3-positive vesicles within 4 hours of treatment [1].
  • Efficacy extended to mutant ataxin-3 degradation, indicating applicability to other polyglutamine disorders [6].

Table 3: Comparative Mechanistic Properties of Targeted Degradation Strategies

PropertyPROteolysis TArgeting ChimerasLC3-mHTT-IN-AN1
Target degradation systemUbiquitin-proteasome systemAutophagy-lysosomal pathway
Target specificityDependent on E3 ligase recruitmentPolyglutamine conformation-dependent
Allele selectivityLimited (may degrade wild-type huntingtin protein)High (preferential binding to expanded polyglutamine tracts)
Blood-brain barrier penetrationVariableDemonstrated in vivo for two analogs

This molecule represents a pioneering "autophagosome-tethering compound" strategy, conceptually distinct from proteolysis-targeting chimeras, as it co-opts selective autophagy rather than the ubiquitin-proteasome system [6] [9]. Its efficacy in rescuing neuronal dysfunction in Drosophila and mouse models of Huntington’s disease underscores the therapeutic potential of enhancing mutant huntingtin protein clearance via the autophagy-lysosomal pathway [6].

Properties

Product Name

LC3-mHTT-IN-AN1

IUPAC Name

(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one

Molecular Formula

C15H9Br2NO3

Molecular Weight

411.04 g/mol

InChI

InChI=1S/C15H9Br2NO3/c16-8-1-2-12-9(6-8)10(15(21)18-12)3-7-4-11(17)14(20)13(19)5-7/h1-6,19-20H,(H,18,21)/b10-3-

InChI Key

GPKLWRHHVIBYEO-KMKOMSMNSA-N

SMILES

C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2

Solubility

not available

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC3=CC(=C(C(=C3)Br)O)O)C(=O)N2

Isomeric SMILES

C1=CC2=C(C=C1Br)/C(=C/C3=CC(=C(C(=C3)Br)O)O)/C(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.